Cas no 1087792-33-3 (5-Isoxazolemethanesulfonyl chloride, 3-(4-fluorophenyl)-)

1087792-33-3 structure
상품 이름:5-Isoxazolemethanesulfonyl chloride, 3-(4-fluorophenyl)-
CAS 번호:1087792-33-3
MF:C10H7ClFNO3S
메가와트:275.683883905411
CID:5186135
5-Isoxazolemethanesulfonyl chloride, 3-(4-fluorophenyl)- 화학적 및 물리적 성질
이름 및 식별자
-
- 5-Isoxazolemethanesulfonyl chloride, 3-(4-fluorophenyl)-
-
- 인치: 1S/C10H7ClFNO3S/c11-17(14,15)6-9-5-10(13-16-9)7-1-3-8(12)4-2-7/h1-5H,6H2
- InChIKey: YRFXJTPAQIOFIG-UHFFFAOYSA-N
- 미소: O1C(CS(Cl)(=O)=O)=CC(C2=CC=C(F)C=C2)=N1
5-Isoxazolemethanesulfonyl chloride, 3-(4-fluorophenyl)- 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37519-0.1g |
[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride |
1087792-33-3 | 76% | 0.1g |
$98.0 | 2023-02-10 | |
Enamine | EN300-37519-2.5g |
[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride |
1087792-33-3 | 76% | 2.5g |
$726.0 | 2023-02-10 | |
Enamine | EN300-37519-5.0g |
[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride |
1087792-33-3 | 76% | 5.0g |
$1074.0 | 2023-02-10 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01057652-5g |
[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride |
1087792-33-3 | 95% | 5g |
¥5943.0 | 2023-03-01 | |
Ambeed | A1106283-5g |
[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride |
1087792-33-3 | 95% | 5g |
$866.0 | 2024-04-26 | |
Aaron | AR019NLC-50mg |
[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride |
1087792-33-3 | 95% | 50mg |
$116.00 | 2025-02-14 | |
1PlusChem | 1P019ND0-100mg |
[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride |
1087792-33-3 | 95% | 100mg |
$178.00 | 2023-12-26 | |
Enamine | EN300-37519-0.25g |
[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride |
1087792-33-3 | 76% | 0.25g |
$142.0 | 2023-02-10 | |
Enamine | EN300-37519-0.5g |
[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride |
1087792-33-3 | 76% | 0.5g |
$271.0 | 2023-02-10 | |
Ambeed | A1106283-1g |
[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride |
1087792-33-3 | 95% | 1g |
$298.0 | 2024-04-26 |
5-Isoxazolemethanesulfonyl chloride, 3-(4-fluorophenyl)- 관련 문헌
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
1087792-33-3 (5-Isoxazolemethanesulfonyl chloride, 3-(4-fluorophenyl)-) 관련 제품
- 478041-64-4(1-(4-Chlorophenyl)sulfonyl-4-(4-methylpiperazino)methyl-4-piperidinol)
- 395-44-8(1-(Bromomethyl)-2-(trifluoromethyl)benzene)
- 2757833-25-1(tert-butyl (2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoate)
- 1111147-08-0(6-fluoro-4-(2-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline)
- 2138586-43-1(1,3,3-trimethylcyclobutan-1-amine hydrochloride)
- 946362-87-4(2-(2,5-dimethylphenyl)-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide)
- 1505342-77-7(3-amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-1-ol)
- 1708288-71-4(3-[1-(3-Chloro-phenyl)-ethoxy]-pyrrolidine)
- 1391022-27-7(2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester)
- 1506992-46-6(3-Fluoro-5-methylbenzene-1-carboximidamide)
추천 공급업체
Amadis Chemical Company Limited
(CAS:1087792-33-3)5-Isoxazolemethanesulfonyl chloride, 3-(4-fluorophenyl)-

순결:99%/99%
재다:1g/5g
가격 ($):268.0/779.0